N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7
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Overview
Description
N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is often used in the synthesis of PROTACs (proteolysis-targeting chimeras) and in click chemistry reactions. The compound contains azide groups, which enable it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 typically involves the following steps:
Azidation: The conversion of terminal groups to azide groups using sodium azide.
Cyclohexenyl Chlorination: The chlorination of the cyclohexenyl ring using thionyl chloride or similar reagents.
Industrial Production Methods
Industrial production of N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Using techniques such as column chromatography or recrystallization to obtain high-purity products.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry to ensure product consistency and purity
Chemical Reactions Analysis
Types of Reactions
N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 undergoes several types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms triazole rings by reacting with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Reacts with strained alkynes like DBCO or BCN without the need for a copper catalyst
Common Reagents and Conditions
CuAAC: Requires copper sulfate and sodium ascorbate as catalysts.
SPAAC: Does not require a catalyst but uses strained alkynes for the reaction.
Major Products
Triazole Derivatives: Formed from CuAAC reactions.
Cycloaddition Products: Formed from SPAAC reactions
Scientific Research Applications
N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.
Biology: Employed in bioconjugation and labeling of biomolecules for imaging and tracking.
Medicine: Utilized in drug delivery systems and targeted therapies.
Industry: Applied in the development of advanced materials and nanotechnology
Mechanism of Action
The compound exerts its effects through the following mechanisms:
Click Chemistry: The azide groups participate in cycloaddition reactions, forming stable triazole rings.
PROTACs: Acts as a linker connecting ligands for E3 ubiquitin ligase and target proteins, facilitating targeted protein degradation through the ubiquitin-proteasome system
Comparison with Similar Compounds
Similar Compounds
N,N’-bis-(azide-PEG3)-Cy5: Another PEG-based PROTAC linker with similar click chemistry properties.
N,N’-bis-(azide-PEG3)-Cy3: A related compound used in similar applications but with different spectral properties.
Uniqueness
N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 is unique due to its specific chlorocyclohexenyl group, which may offer distinct reactivity and binding properties compared to other similar compounds .
Properties
Molecular Formula |
C46H62Cl2N8O6 |
---|---|
Molecular Weight |
893.9 g/mol |
IUPAC Name |
(2E)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C46H62ClN8O6.ClH/c1-45(2)38-12-5-7-14-40(38)54(22-26-58-30-34-60-32-28-56-24-20-50-52-48)42(45)18-16-36-10-9-11-37(44(36)47)17-19-43-46(3,4)39-13-6-8-15-41(39)55(43)23-27-59-31-35-61-33-29-57-25-21-51-53-49;/h5-8,12-19H,9-11,20-35H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
AGTYTVSFKGQCDO-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCOCCOCCOCCN=[N+]=[N-])(C)C)/CCC3)Cl)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCOCCOCCOCCN=[N+]=[N-])(C)C)CCC3)Cl)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |
Origin of Product |
United States |
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